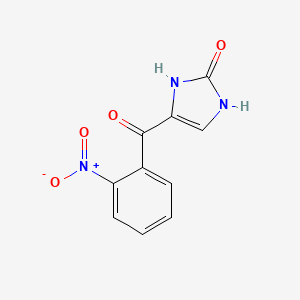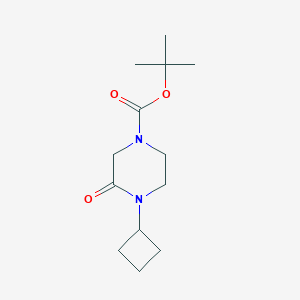![molecular formula C18H18N2O4 B15355747 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a chemical compound with significant potential in various scientific fields. Its structure features a complex arrangement of aromatic and heterocyclic rings, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be achieved through multi-step organic reactions. Typically, it involves the initial formation of the 4-ethoxyphenol derivative, which is then subjected to further reactions to incorporate the pyrazole and benzene-1,3-diol moieties. The conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale organic synthesis techniques. The process would be optimized for efficiency and cost-effectiveness, likely involving automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl groups into carbonyl groups.
Reduction: It may also participate in reduction reactions, often targeting the aromatic rings.
Substitution: The presence of active hydrogen atoms allows for nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: including lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products
The products formed from these reactions can vary but generally include derivatives with altered functional groups that can be utilized in further chemical synthesis or applications.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Its molecular structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Industry
Industrial applications could include its use as a building block in the manufacture of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. The precise pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
4-[4-(4-ethoxyphenoxy)-5-ethyl-1H-pyrazol-3-yl]benzene-1,3-diol
Uniqueness
Compared to its analogs, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol might offer unique reactivity and biological activity due to the specific positioning of the ethoxy group and the pyrazole ring, which can influence its chemical behavior and interactions with other molecules.
This compound's detailed profile highlights its multifaceted nature, making it a subject of interest in various scientific domains. Want to dive deeper into any specific area?
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-13-5-7-14(8-6-13)24-18-11(2)19-20-17(18)15-9-4-12(21)10-16(15)22/h4-10,21-22H,3H2,1-2H3,(H,19,20) |
InChI Key |
FTAMKKMCMPITAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


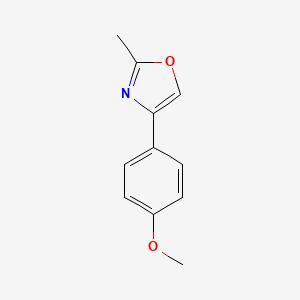
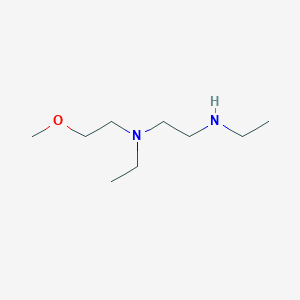
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

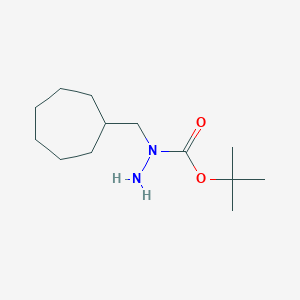

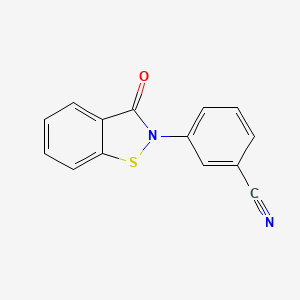
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)

![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
